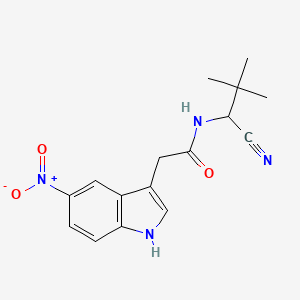
N-butyl-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- A catalytic synthetic method for 3,4-dihydroquinazolin-4-ones has been developed using carbon monoxide in the presence of a catalytic amount of selenium, providing a potential pathway for the synthesis of related compounds (Nishiyama et al., 2002).
Molecular Structure Analysis
- The structure determination of dihydroquinazolines and quinolines through various spectroscopic techniques offers insights into the molecular structure analysis of related compounds (Bendorf et al., 2016).
Chemical Reactions and Properties
- The synthesis of 4-bromo-1,2-dihydroisoquinolines and the proposal of a bromonium ylide as a key intermediate highlight complex chemical reactions that may be relevant to understanding the reactivity of quinazolinone derivatives (He et al., 2016).
Physical Properties Analysis
- The study of solvent effects in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones provides insights into the impact of solvent polarity on reaction outcomes, which is crucial for understanding the physical properties of these compounds (Satheesh et al., 2022).
Chemical Properties Analysis
- The synthesis and characterization of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, including their psychotropic, anti-inflammatory, and cytotoxic activities, offer a comprehensive look at the chemical properties of quinazolinone derivatives (Zablotskaya et al., 2013).
Applications De Recherche Scientifique
1. Catalytic Activities in Chemical Reactions
N-butyl-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide, as part of a broader class of quinazoline derivatives, has been studied for its potential in catalyzing chemical reactions. A research study by Wong et al. (2010) explored the synthesis of N₂O₂ tripodal tetradentate ligands derived from similar compounds. These compounds demonstrated catalytic activities towards epoxidation of styrene, indicating potential applications in chemical synthesis processes (Wong et al., 2010).
2. Pharmaceutical Applications in Hypertension and Diuretics
Rahman et al. (2014) investigated quinazoline derivatives for their pharmacological properties, focusing on their potential as diuretic and antihypertensive agents. This research highlights the potential medical applications of this compound in the treatment of hypertension and as a diuretic agent (Rahman et al., 2014).
3. Role in Synthesis of Bioactive Compounds
Atanassov et al. (2002) explored the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides from N-Benzylbenzimidoyl Isoselenocyanates, which are structurally related to this compound. This research underscores the compound's utility in the synthesis of bioactive molecules, potentially useful in various biomedical applications (Atanassov et al., 2002).
4. Potential in Anticonvulsant Studies
El Kayal et al. (2019) conducted research on derivatives of quinazolin, which revealed their potential in anticonvulsant activity. This finding suggests that this compound could be a candidate for further research in developing anticonvulsant medications (El Kayal et al., 2019).
Propriétés
IUPAC Name |
N-butyl-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c1-2-3-13-24-21(28)12-7-14-25-22(29)19-10-4-5-11-20(19)26(23(25)30)16-17-8-6-9-18(15-17)27(31)32/h4-6,8-11,15H,2-3,7,12-14,16H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWPQGAEEZRXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



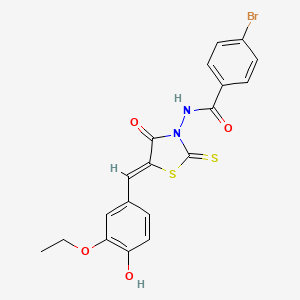
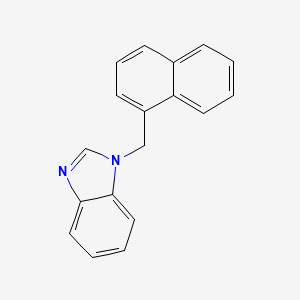
![3-(3-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2480497.png)
![1-(Azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2480498.png)
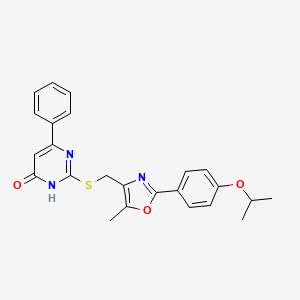
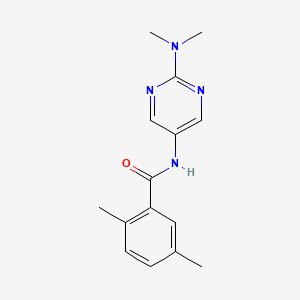
![2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2480505.png)
![9-(2,4-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480508.png)

![Diethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2480512.png)

